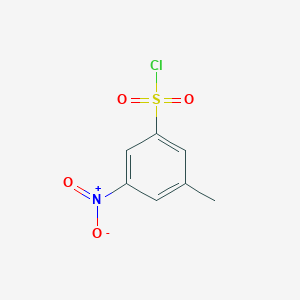

3-Methyl-5-nitrobenzene-1-sulfonyl chloride

Overview

Description

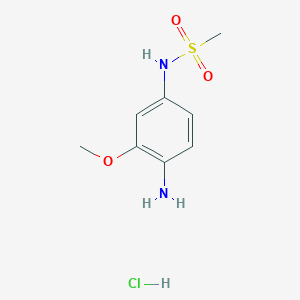

3-Methyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound that belongs to the family of sulfonyl chlorides. It is characterized by the presence of a methyl group, a nitro group, and a sulfonyl chloride group attached to a benzene ring. This compound is widely used in various chemical reactions and has significant applications in scientific research and industrial processes.

Mechanism of Action

Target of Action

The primary target of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge and the other forms a C-E bond. This forms the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . This intermediate can then react further by bonding to a nucleophile to give a substitution or addition product .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the benzenonium intermediate, yielding a substituted benzene ring .

Biochemical Analysis

Biochemical Properties

3-Methyl-5-nitrobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. It is known to interact with enzymes and proteins through sulfonylation, a process where the sulfonyl chloride group reacts with amino groups in proteins, forming sulfonamide bonds. This interaction can modify the activity of enzymes and proteins, making it a valuable tool in proteomics research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of key signaling proteins can alter their activity, leading to changes in downstream signaling pathways. Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of sulfonamide bonds with amino groups in proteins. This binding interaction can inhibit or activate enzymes, depending on the specific protein and the site of modification. The compound can also induce changes in gene expression by modifying transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to hydrolyze slowly in water, which can affect its long-term stability and efficacy in experiments. Over extended periods, degradation products may accumulate, potentially influencing cellular function and experimental outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may selectively modify specific proteins without causing significant toxicity. At high doses, it can induce toxic effects, including cellular damage and adverse physiological responses. Understanding the dosage-dependent effects is crucial for optimizing its use in research and minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the reduction of the nitro group or the hydrolysis of the sulfonyl chloride group. These metabolic transformations can influence the compound’s activity and its effects on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments, influencing its activity and efficacy. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 3-methylbenzene followed by sulfonation and chlorination. The process can be summarized as follows:

Nitration: 3-Methylbenzene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Sulfonation: The nitrated product is then reacted with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 1-position.

Chlorination: The final step involves the chlorination of the sulfonic acid derivative to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro and sulfonyl chloride groups.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and chlorosulfonic acid are commonly used under controlled temperature conditions.

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

Electrophilic Aromatic Substitution: The major products include nitrated and sulfonated derivatives of 3-methylbenzene.

Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, and sulfonate thiol derivatives.

Scientific Research Applications

3-Methyl-5-nitrobenzene-1-sulfonyl chloride has diverse applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.

Biology: The compound is employed in proteomics research for the modification of proteins and peptides.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

3-Nitrobenzenesulfonyl chloride: Similar structure but lacks the methyl group.

4-Methyl-3-nitrobenzenesulfonyl chloride: Similar structure but with the methyl group at the 4-position.

2-Methyl-5-nitrobenzenesulfonyl chloride: Similar structure but with the methyl group at the 2-position.

Uniqueness

3-Methyl-5-nitrobenzene-1-sulfonyl chloride is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and applications. The presence of the methyl group at the 3-position and the nitro group at the 5-position provides distinct electronic and steric effects, making it a valuable compound in various chemical reactions and research applications .

Properties

IUPAC Name |

3-methyl-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-5-2-6(9(10)11)4-7(3-5)14(8,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASIURWVNGTWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496483 | |

| Record name | 3-Methyl-5-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342422-23-5 | |

| Record name | 3-Methyl-5-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)